

Effect of pH on Cy5 fluorescence intensity

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Compound of Interest

Compound Name: 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

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Cy5 Fluorescence Technical Support Center

Welcome to the technical support center for Cy5 and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of pH on Cy5 fluorescence intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of Cy5 dependent on pH?

A1: The fluorescence intensity of Cy5 is largely independent of pH within a broad range.^{[1][2]} Studies have shown that the fluorescence of Cy5 and its sulfonated version, Sulfo-Cy5, remains nearly constant (within a 5% variation) across a pH range of 3.5 to 8.3.^[1] Another study involving Cy5 conjugated to NeutrAvidin found its fluorescence to be generally insensitive to pH over a range of 3 to 10.^[2]

Q2: Are there any situations where Cy5 fluorescence might be affected by pH?

A2: While the core Cy5 dye is known for its pH stability, its fluorescence can be influenced by its immediate chemical environment. For instance, the fluorescence of Cy5 when conjugated to DNA can be more sensitive to the local nucleotide sequence than to the bulk solution pH.

Additionally, specially designed derivatives of Cy5 have been synthesized to act as pH-responsive fluorescent probes, where their fluorescence intensity changes predictably with pH.

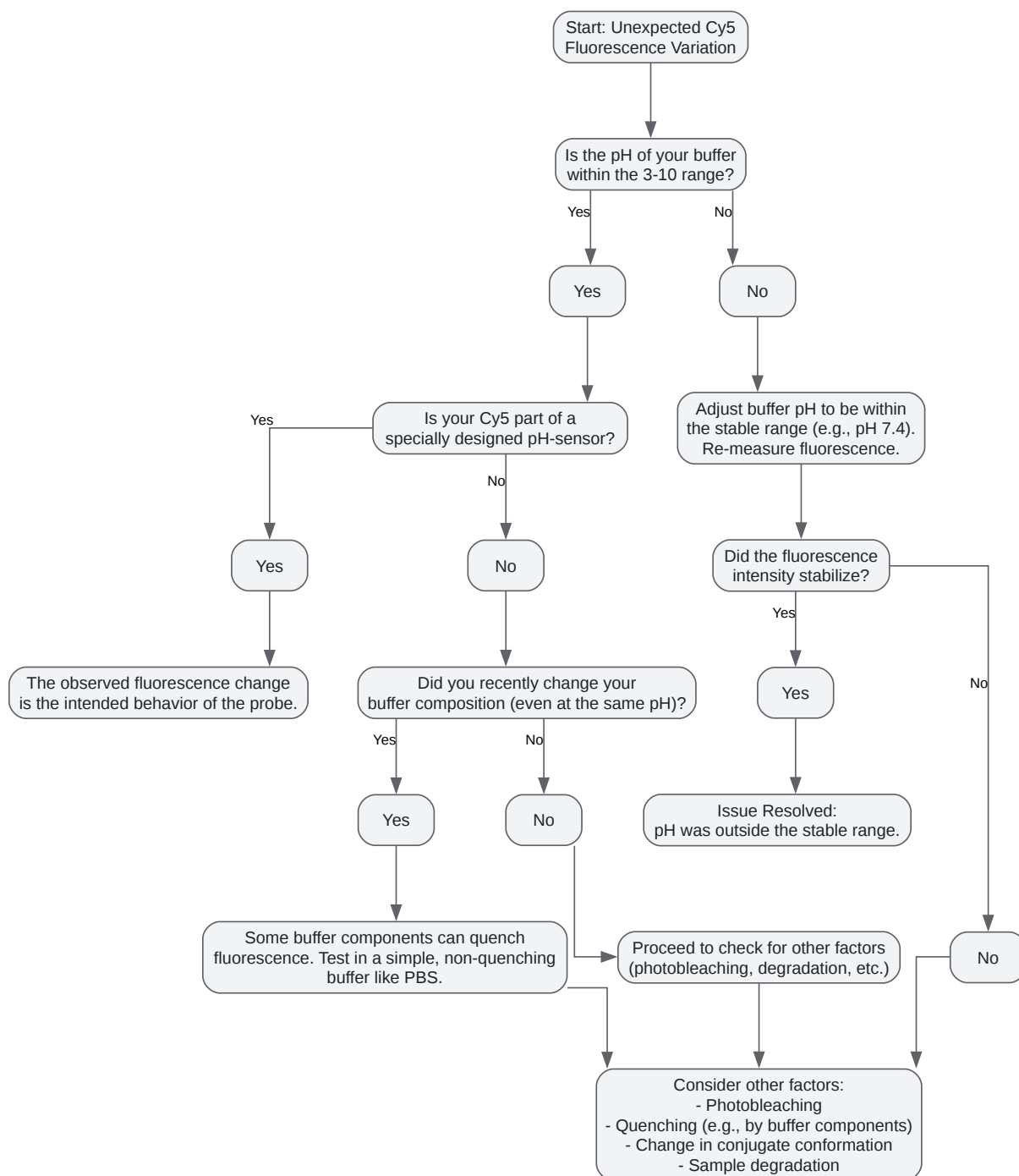
Q3: What is the optimal pH for labeling proteins with Cy5 NHS esters?

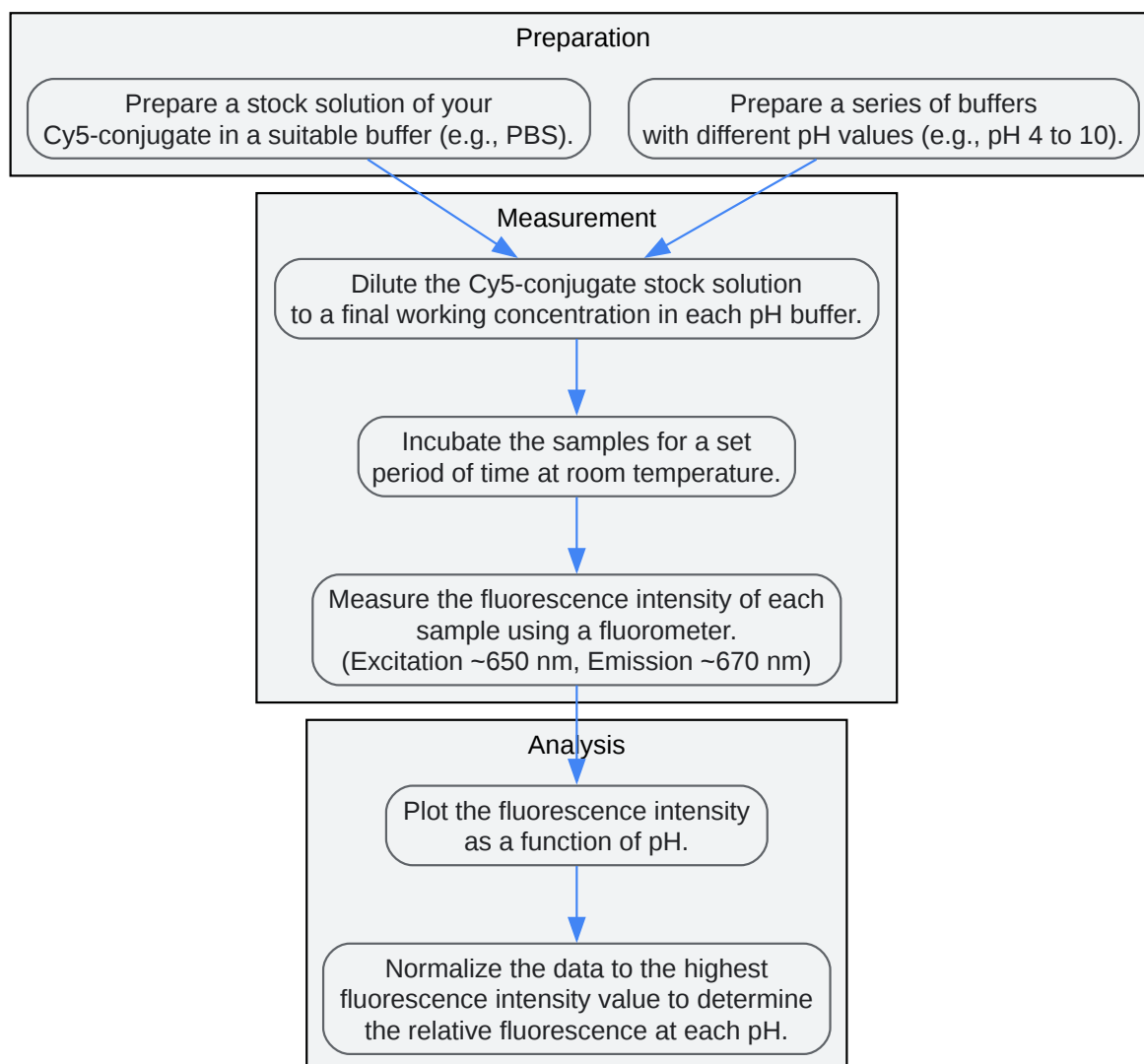
A3: The optimal pH for labeling proteins with Cy5 NHS (N-hydroxysuccinimide) esters is between 8.2 and 8.5. This pH range is a compromise: it is high enough to ensure that the primary amino groups on the protein (like the side chain of lysine) are deprotonated and thus reactive, but not so high as to cause significant hydrolysis of the NHS ester, which would render it non-reactive.

Troubleshooting Guide

Issue: Unexpected changes in Cy5 fluorescence intensity in your experiment.

This guide will help you determine if the observed changes in fluorescence are due to pH or other factors.





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References

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- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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